molecular formula C12H9N3S B6897187 2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile

2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile

Cat. No.: B6897187
M. Wt: 227.29 g/mol
InChI Key: JICHZHUWHPGQHF-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile is a heterocyclic organic compound that contains two pyridine rings connected by a sulfanyl (thioether) linkage and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile typically involves the following steps:

    Formation of the Pyridine-4-carbonitrile: This can be achieved through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).

    Thioether Formation: The pyridine-4-carbonitrile is then reacted with 4-pyridylmethylthiol in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or coordination polymers.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The sulfanyl and nitrile groups can interact with the target molecules through hydrogen bonding, van der Waals forces, or covalent interactions, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-ylmethylthio)pyridine
  • 2-(Pyridin-4-ylmethylsulfonyl)pyridine
  • 2-(Pyridin-4-ylmethylsulfinyl)pyridine

Uniqueness

2-(Pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile is unique due to the presence of both a sulfanyl linkage and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICHZHUWHPGQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CSC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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